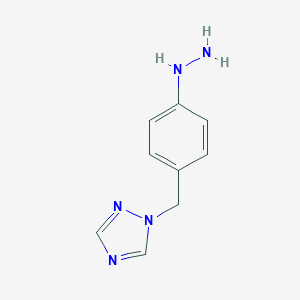

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJKUTJPEGEMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144035-22-3, 212248-62-9 | |

| Record name | 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((4-HYDRAZINYLPHENYL)METHYL)-1H-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/335U9MFY9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols. Furthermore, it presents a thorough characterization of the target compound, summarizing key analytical data in a structured format. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel triazole derivatives and for professionals in the field of drug discovery.

Introduction

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole ring linked to a 4-hydrazinylbenzyl moiety.[1] The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[1] This, combined with the reactivity of the hydrazine group, makes 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Notably, this compound has been identified as a process impurity in the synthesis of the anti-migraine drug Rizatriptan.[3][4] A thorough understanding of its synthesis and characterization is therefore crucial for both medicinal chemistry research and quality control in pharmaceutical manufacturing.

Synthesis

A proposed synthetic route for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a two-step process commencing from 4-(aminomethyl)aniline. The synthesis involves the formation of the 1,2,4-triazole ring followed by the conversion of the amino group to a hydrazinyl group.

Logical Synthesis Workflow

Caption: Proposed synthetic pathway for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.

Experimental Protocols

Step 1: Synthesis of 1-(4-Aminobenzyl)-1H-1,2,4-triazole

A plausible method for the synthesis of the 1,2,4-triazole ring involves the reaction of a hydrazine derivative with a formic acid equivalent.[5][6][7][8]

-

Materials:

-

4-(Aminomethyl)aniline

-

Formamide

-

Hydrazine hydrate

-

-

Procedure:

-

To a solution of 4-(aminomethyl)aniline in an appropriate solvent, add an excess of formamide.

-

Slowly add hydrazine hydrate to the reaction mixture at a controlled temperature.

-

Heat the mixture to reflux for several hours to facilitate the cyclization and formation of the 1,2,4-triazole ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess formamide under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1-(4-aminobenzyl)-1H-1,2,4-triazole.

-

Step 2: Synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

The conversion of the aromatic amine to a hydrazine can be achieved via a diazotization reaction followed by reduction.[9][10][11][12]

-

Materials:

-

1-(4-Aminobenzyl)-1H-1,2,4-triazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

-

Procedure:

-

Dissolve 1-(4-aminobenzyl)-1H-1,2,4-triazole in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.

-

Allow the reaction to stir for several hours at room temperature.

-

Filter the precipitate and wash with a small amount of cold water.

-

To isolate the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the solution is strongly alkaline.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.

-

Characterization

The synthesized 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole can be characterized using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁N₅ | [1] |

| Molecular Weight | 189.22 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | |

| CAS Number | 212248-62-9, 144035-22-3 | [1][2] |

| IUPAC Name | [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 443.7 ± 55.0 °C at 760 mmHg | [1] |

| Flash Point | 222.1 ± 31.5 °C | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, triazole, and hydrazine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | s | 1H | Triazole C-H |

| ~ 7.9 - 8.1 | s | 1H | Triazole C-H |

| ~ 7.0 - 7.2 | d | 2H | Aromatic C-H (ortho to CH₂) |

| ~ 6.7 - 6.9 | d | 2H | Aromatic C-H (ortho to NHNH₂) |

| ~ 5.3 - 5.5 | s | 2H | Benzyl CH₂ |

| ~ 5.0 - 5.5 (broad) | br s | 1H | NH |

| ~ 3.5 - 4.0 (broad) | br s | 2H | NH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for phenylhydrazine derivatives are expected.[3][13][14][15][16]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretching (hydrazine) |

| 3100 - 3200 | Medium | C-H stretching (aromatic and triazole) |

| 1600 - 1620 | Strong | N-H bending (hydrazine) and C=C stretching (aromatic) |

| 1500 - 1520 | Strong | C=N stretching (triazole ring) |

| 1450 - 1500 | Medium | C-N stretching |

| 800 - 850 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for the 1,2,4-triazole ring and the benzylhydrazine moiety.[2][17]

| m/z | Proposed Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 173 | [M - NH₂]⁺ |

| 120 | [M - C₂H₂N₃]⁺ (Loss of triazole ring) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 69 | [C₂H₃N₃]⁺ (Triazole cation) |

Characterization Workflow

Caption: Workflow for the characterization of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.

Conclusion

This technical guide has detailed a feasible synthetic route and a comprehensive characterization profile for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. The provided experimental protocols, though based on established chemical principles for analogous compounds, offer a solid foundation for its laboratory preparation. The tabulated physicochemical and spectroscopic data serve as a benchmark for the identification and quality assessment of the synthesized compound. This document aims to facilitate further research into the applications of this versatile molecule in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 4. data.epo.org [data.epo.org]

- 5. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 6. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Syntheses of Phenylhydrazine [designer-drug.com]

- 11. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]

- 13. Phenylhydrazine(100-63-0) IR Spectrum [chemicalbook.com]

- 14. Phenylhydrazine hydrochloride(59-88-1) IR Spectrum [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. benchchem.com [benchchem.com]

"physical and chemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole"

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details experimental protocols for its synthesis, purification, and characterization.

Core Compound Information

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a nitrogen-rich organic molecule featuring a 1,2,4-triazole ring linked to a benzylhydrazine moiety.[1] This structure makes it a valuable building block in organic synthesis and medicinal chemistry. It is also known by several synonyms, including [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine and 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole.[1] The compound is primarily available as its hydrochloride or dihydrochloride salt for enhanced stability.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its common salt forms is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole | 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole Dihydrochloride |

| CAS Number | 144035-22-3, 212248-62-9[1] | 212248-62-9[2] |

| Molecular Formula | C₉H₁₁N₅[1] | C₉H₁₃Cl₂N₅[2] |

| Molecular Weight | 189.22 g/mol [1] | 262.14 g/mol [2] |

| Appearance | Soft-Brown Solid | Light Brown Solid[2] |

| Melting Point | Not available | 162 - 165 °C (decomposes) |

| Boiling Point | 443.7 ± 55.0 °C (Predicted)[3] | Not available |

| Density | 1.33 ± 0.1 g/cm³ (Predicted)[3] | Not available |

| Solubility | Chloroform, Dichloromethane[3] | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) |

| pKa | 5.15 ± 0.30 (Predicted)[3] | Not available |

| Storage | -20°C Freezer[3] | 2-8°C Refrigerator[2] |

Experimental Protocols

This section outlines a plausible synthetic route and purification methods for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, based on general procedures for similar compounds.

Synthesis Workflow

The synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole can be conceptualized as a two-step process, starting from 4-aminobenzyl alcohol. The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.

Step 1: Synthesis of (4-(Chloromethyl)phenyl)hydrazine hydrochloride

This procedure describes the conversion of 4-chloroaniline to the corresponding hydrazine hydrochloride.

-

Diazotization: 4-Chloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature to form the diazonium salt.

-

Reduction: The cold diazonium salt solution is then added to a solution of tin(II) chloride in concentrated hydrochloric acid. The mixture is stirred, allowing the diazonium salt to be reduced to the hydrazine.

-

Isolation: The resulting precipitate of (4-chloromethyl)phenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold hydrochloric acid, and dried under vacuum.

Step 2: Synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

This step involves the N-alkylation of 1,2,4-triazole with the synthesized benzylhydrazine derivative.

-

Reaction Setup: In a round-bottom flask, 1H-1,2,4-triazole and a base such as potassium carbonate are suspended in a polar aprotic solvent like dimethylformamide (DMF).

-

Alkylation: (4-(Chloromethyl)phenyl)hydrazine hydrochloride is added to the suspension. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification Workflow

The crude 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole can be purified using standard laboratory techniques. The choice of method depends on the nature and quantity of impurities.

Caption: General purification workflow for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.

Purification by Recrystallization

-

Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or a mixture of solvents).

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Purification by Column Chromatography

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A solvent system is chosen based on TLC analysis to provide good separation of the desired product from impurities (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).

-

Elution and Collection: The crude product is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC.

-

Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Singlets for the two protons of the 1,2,4-triazole ring (around 8.0-8.5 ppm).- A singlet for the benzylic methylene protons (-CH₂-) (around 5.3-5.5 ppm).- Doublets for the aromatic protons of the benzene ring (in the range of 7.0-7.5 ppm).- Broad singlets for the hydrazine (-NHNH₂) protons. |

| ¹³C NMR | - Peaks for the two carbons of the 1,2,4-triazole ring (around 145-155 ppm).- A peak for the benzylic methylene carbon (-CH₂-) (around 50-55 ppm).- Peaks for the aromatic carbons of the benzene ring (in the range of 110-140 ppm). |

| FT-IR | - N-H stretching vibrations for the hydrazine group (around 3200-3400 cm⁻¹).- C-H stretching for the aromatic and triazole rings (around 3000-3100 cm⁻¹).- C=N and C=C stretching vibrations for the triazole and benzene rings (in the range of 1400-1600 cm⁻¹).- C-N stretching vibrations (around 1200-1300 cm⁻¹). |

This guide provides a foundational understanding of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole for its application in research and development. The provided protocols are illustrative and may require optimization based on specific experimental conditions and available resources.

References

An In-depth Technical Guide to 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole (CAS: 212248-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. Primarily recognized as a key intermediate in the synthesis of the anti-migraine drug Rizatriptan, its 1,2,4-triazole core suggests potential for broader pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context. While specific quantitative biological data for this compound is limited in publicly available literature, this document extrapolates potential activities based on the well-established profile of the 1,2,4-triazole scaffold, highlighting its potential as a building block for novel therapeutic agents.

Chemical and Physical Properties

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a solid organic compound. Its key identifiers and physicochemical properties are summarized in the table below. The dihydrochloride salt is a common form of this compound.[1][2][3]

| Property | Value |

| CAS Number | 212248-62-9 |

| Molecular Formula | C₉H₁₁N₅ |

| Molecular Weight | 189.22 g/mol |

| IUPAC Name | 1-((4-hydrazinylphenyl)methyl)-1H-1,2,4-triazole |

| Synonyms | 4-((1H-1,2,4-triazol-1-yl)methyl)phenylhydrazine, Rizatriptan Impurity |

| Appearance | White to light yellow to light orange crystalline powder[3] |

| Purity | ≥97% (HPLC)[3] |

| Storage | Room Temperature[3] |

Table 1: Physicochemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.

Synthesis

The primary documented application of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is as a crucial intermediate in the synthesis of Rizatriptan.[4][5] The general synthetic route involves a multi-step process, which is outlined in the workflow diagram below.

Experimental Protocol: Synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole Dihydrochloride

The following protocol is a generalized procedure based on patent literature for the synthesis of the target compound as a dihydrochloride salt.[4][5][6]

Step 1: Diazotization of 1-(4-Aminophenyl)methyl-1,2,4-triazole

-

A solution of 1-(4-aminophenyl)methyl-1,2,4-triazole is prepared in concentrated hydrochloric acid and water.

-

The solution is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5°C.

-

The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

Step 2: Reduction to the Hydrazine

-

In a separate flask, a solution of a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) in water is prepared and cooled to 0-5°C.

-

The freshly prepared diazonium salt solution is then added slowly to the reducing agent solution, keeping the temperature low.

-

After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature or gently heated to drive the reaction to completion.

-

The resulting precipitate, 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole dihydrochloride, is collected by filtration, washed with a suitable solvent (e.g., cold water or isopropanol), and dried.

Biological Activity and Potential Applications

While specific biological activity data for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is not extensively reported, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[7][8] This suggests that the title compound could serve as a valuable starting point for the development of new therapeutic agents.

Potential Anticancer Activity

Derivatives of 1,2,4-triazole have been widely investigated for their anticancer properties.[7][8] The proposed mechanisms of action for some of these derivatives include the inhibition of various kinases and other enzymes involved in cell proliferation and survival.

Disclaimer: This diagram represents a generalized signaling pathway that is often targeted by anticancer agents containing a triazole moiety. It is for illustrative purposes only and has not been specifically validated for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.

Potential Antifungal Activity

The 1,2,4-triazole ring is a cornerstone of many successful antifungal drugs. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Role as a Synthetic Intermediate

The most prominent and well-documented role of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is as a key intermediate in the Fischer indole synthesis step for the production of Rizatriptan.[4][5]

Conclusion

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a compound with a well-defined role in synthetic organic chemistry, particularly in the pharmaceutical industry. While its own biological activities have not been extensively characterized in the available literature, its structural features, namely the 1,2,4-triazole and hydrazinyl moieties, suggest a high potential for biological activity. Further investigation into the pharmacological properties of this compound and its derivatives could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this versatile chemical entity.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole (212248-62-9) for sale [vulcanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]

- 5. WO2007054979A1 - Process for the large scale production of rizatriptan benzoate - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

A Technical Guide to the Biological Activities of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific subset of this important class of compounds: derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. The presence of a reactive hydrazinyl group on the benzyl moiety provides a versatile synthetic handle for the creation of diverse molecular libraries, particularly through the formation of Schiff bases and other hydrazone derivatives. These derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This document aims to provide an in-depth technical overview of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data and detailed experimental protocols.

Synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole Derivatives

The primary synthetic route to novel derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole involves the condensation of the parent hydrazine with a variety of aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

Caption: General synthesis workflow for Schiff base derivatives.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

-

Dissolution: Dissolve equimolar amounts of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and the desired aldehyde or ketone in a minimal amount of absolute ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for a period ranging from 4 to 8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the solid product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure Schiff base derivative.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Activity

Derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, particularly their Schiff bases, have been investigated for their potential as antimicrobial agents. The imine linkage (-N=CH-) in Schiff bases is often crucial for their biological activity.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 62.5 | [1] |

| Candida albicans | 62.5 | [1] | |

| Derivative B | Staphylococcus aureus | - | |

| Escherichia coli | - | ||

| Derivative C | Candida spp. | Moderate Activity | [1] |

Note: Specific MIC values for derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole are not extensively reported in the currently available literature. The data presented is representative of the antimicrobial potential of related 1,2,4-triazole Schiff bases.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determination of MBC/MFC: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is sub-cultured on agar plates. The lowest concentration that shows no growth on the subculture plates is taken as the MBC/MFC.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of these compounds are evaluated against various human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is determined.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 8c | - | - | [2] |

| EGFR Inhibition | 3.6 | [2] | |

| Compound 12c | EAC cells | 0.55 | [3] |

| Compound 12g | EAC cells | 0.62 | [3] |

| TP1-TP7 | Murine melanoma (B16F10) | 41.12 - 61.11 | [4] |

| MPA | MDA MB-468 | 1202 (24h), 1522 (48h) | [5] |

| OBC | MDA MB-468 | 1009 (24h), 1281 (48h) | [5] |

Note: The data presented are for various 1,2,4-triazole derivatives and may not be specific to the 1-(4-Hydrazinylbenzyl) core. These values illustrate the potential cytotoxic efficacy of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential is assessed by measuring the inhibition of COX-1 and COX-2 enzymes.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| Derivative 14 | 13.5 | 0.04 | [6] |

| Celecoxib (Reference) | 14.7 | 0.045 | [6] |

| Compounds 16a, 16b, 17 | 2.14–11.95 | 0.58–1.27 | [6] |

| Celecoxib (Reference) | 15.18 | 0.82 | [6] |

Note: The data presented is for various 1,2,4-triazole derivatives and highlights their potential as COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

-

Compound Incubation: Incubate the enzyme with various concentrations of the test compounds for a specific time.

-

Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

Reaction Termination: Stop the reaction after a defined period.

-

Product Quantification: Quantify the product of the enzymatic reaction (e.g., prostaglandin E₂) using an appropriate method, such as an enzyme immunoassay (EIA).

-

IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

Derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole represent a promising class of compounds with diverse biological activities. The synthetic accessibility of Schiff bases from the hydrazinyl precursor allows for the generation of large and varied chemical libraries for biological screening. While the currently available literature provides a strong foundation for the antimicrobial, anticancer, and anti-inflammatory potential of the broader 1,2,4-triazole class, further focused research on derivatives of the 1-(4-Hydrazinylbenzyl) scaffold is warranted. Such studies will be crucial for elucidating structure-activity relationships and identifying lead compounds for further development as novel therapeutic agents. This guide provides the necessary foundational knowledge and experimental frameworks to aid researchers in this endeavor.

References

- 1. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. jocpr.com [jocpr.com]

- 6. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin Intermediate: A Technical Guide to 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant, yet often overlooked, role of the heterocyclic compound 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole . While not a therapeutic agent in itself, this molecule serves as a critical intermediate in the synthesis of prominent pharmaceuticals and holds latent potential for broader applications in drug discovery. Its unique structural combination of a hydrazinyl group and a 1,2,4-triazole moiety makes it a versatile scaffold for medicinal chemistry.

Core Applications and Chemical Identity

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound.[1] It is primarily recognized as a key building block in the synthesis of various bioactive molecules.[2] The 1,2,4-triazole ring is a well-established pharmacophore, known to interact with biological receptors with high affinity due to its dipole character and hydrogen bonding capabilities.[1]

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁N₅ |

| Molecular Weight | 189.22 g/mol |

| CAS Number | 212248-62-9 |

| Physical State | Solid |

| Boiling Point | 443.7±55.0 °C at 760 mmHg |

| Flash Point | 222.1±31.5 °C |

| Density | 1.3±0.1 g/cm³ |

| Polar Surface Area | 68.76 Ų |

Source: Vulcanchem, 2023[1]

Central Role in the Synthesis of Rizatriptan

The most prominent application of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is as a pivotal intermediate in the manufacturing of Rizatriptan , a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the treatment of migraine headaches.

The synthesis of Rizatriptan from this intermediate typically involves the Fischer indole synthesis . In this reaction, the hydrazinyl moiety of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is reacted with a suitable aldehyde or ketone, such as 4-N,N-dimethylaminobutanal dimethylacetal, under acidic conditions to form the indole ring system characteristic of Rizatriptan.

Experimental Protocol: Fischer Indole Synthesis for Rizatriptan

The following is a generalized experimental protocol based on established synthesis routes for Rizatriptan.

Materials:

-

1-(4-Hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride

-

4-N,N-dimethylaminobutanal dimethylacetal

-

Hydrochloric acid (aqueous)

-

Ethyl acetate

-

Silica gel

-

n-Butanol

-

Benzoic acid

Procedure:

-

Reaction: 1-(4-Hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride is reacted with 4-N,N-dimethylaminobutanal dimethylacetal in the presence of aqueous hydrochloric acid. The reaction mixture is typically heated to facilitate the cyclization and formation of the crude Rizatriptan base.

-

Purification: The crude Rizatriptan base is purified by adsorbing it onto silica gel and then eluting the purified base with a suitable solvent, such as ethyl acetate.

-

Salt Formation: The purified Rizatriptan base is then reacted with benzoic acid in a solvent like n-butanol to form Rizatriptan benzoate.

-

Recrystallization: The final product, Rizatriptan benzoate, is recrystallized from n-butanol to achieve high purity.

Caption: Workflow for the synthesis of Rizatriptan Benzoate.

Potential Applications in Broader Drug Discovery

The inherent biological activities associated with the 1,2,4-triazole scaffold suggest that 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole could be a valuable starting point for the development of novel therapeutics in various disease areas. The hydrazinyl group provides a reactive handle for further chemical modifications, allowing for the creation of diverse compound libraries.

Anticancer Potential

Derivatives of 1,2,4-triazole have demonstrated significant anticancer properties. These compounds can exert their effects through various mechanisms, including:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.

-

Apoptosis Induction: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the cell division cycle, thereby inhibiting tumor growth.

The structural framework of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole could be modified to develop novel anticancer agents.

Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a cornerstone of many successful antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The structural features of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole make it a candidate for derivatization to create new antifungal and antibacterial compounds.

Table 2: Potential Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Potential Mechanism of Action |

| Antifungal | Inhibition of fungal sterol synthesis |

| Antibacterial | Interaction with bacterial enzymes |

| Anticancer | Tyrosine kinase inhibition, apoptosis induction |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Antiviral | Targeting various viral replication stages |

Source: Vulcanchem, 2023[1]

Conclusion

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is more than just a synthetic intermediate; it is a molecule with significant untapped potential in drug discovery. Its established role in the synthesis of Rizatriptan highlights its industrial relevance. Furthermore, the well-documented and diverse biological activities of the 1,2,4-triazole scaffold provide a strong rationale for exploring derivatives of this compound as novel therapeutic agents for a range of diseases, including cancer and infectious diseases. Future research efforts focused on the derivatization and biological evaluation of this compound could unlock new avenues for the development of next-generation pharmaceuticals.

References

The Structure-Activity Relationship of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole analogs. The inherent versatility of the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry, combined with the reactive potential of the hydrazinyl moiety, makes this class of compounds a fertile ground for the development of novel therapeutic agents.[1][2] This document summarizes the synthesis, biological activities, and SAR of these analogs, with a focus on their anticancer and antimicrobial properties. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided.

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone in the design of numerous therapeutic agents.[1] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[3] When coupled with a 4-hydrazinylbenzyl moiety, the resulting scaffold provides a versatile platform for the synthesis of a wide array of derivatives, most notably through the formation of hydrazones. These analogs have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[4][5][6][7][8] This guide will focus on the anticancer and antimicrobial activities, exploring how structural modifications influence biological efficacy.

Synthesis of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole and its Analogs

The parent compound, 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole, serves as a key intermediate for the synthesis of various analogs. A general synthetic approach involves a multi-step process, often starting from commercially available materials.

A common synthetic route to obtain 1,2,4-triazole derivatives involves the reaction of hydrazides with appropriate reagents. For instance, a series of 1,2,4-triazole derivatives can be synthesized by reacting nicotinohydrazide with carbon disulfide to yield a dithiocarbazate intermediate, which is then cyclized with ammonia solution to form a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid. This intermediate can be further reacted with different substituted benzyl derivatives to produce a variety of analogs.[9]

The hydrazinyl group in 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole is a versatile functional group that readily reacts with aldehydes and ketones to form Schiff base derivatives (hydrazones). This reaction is a cornerstone for creating a diverse library of analogs with varying substituents.

General Workflow for Synthesis

Caption: General synthetic workflow for 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole and its Schiff base analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole analogs is significantly influenced by the nature and position of substituents on the aromatic rings and the functionality of the hydrazone linker.

Anticancer Activity

The anticancer potential of 1,2,4-triazole-hydrazone derivatives has been widely explored. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and Bcl-2 pathways.

Table 1: Anticancer Activity of 1,2,4-Triazole Analogs

| Compound ID | R Group on Benzylidene | Cancer Cell Line | IC50 (µM) | Reference |

| BIH4 | 4-Methyl | MDA-MB-231 | - | [4] |

| 3h | Pyrrole | PC-3 | 1.32 | [7] |

| MCF-7 | 2.99 | [7] | ||

| HT-29 | 1.71 | [7] | ||

| TP6 | 4-Bromo | B16F10 | 41.12-61.11 (range for TP1-TP7) | [9] |

| 8c | - | - | EGFR Inhibition IC50 = 3.6 µM | [10] |

| HB5 | - | HepG2 | - | [11] |

| 4, 14, 18 | Various | Various | 2-17 | [1] |

Note: A '-' indicates that the specific value was not provided in the abstract.

From the available data, several SAR trends can be deduced:

-

Substituents on the Benzylidene Ring: The presence of different substituents on the benzylidene ring of the hydrazone moiety plays a crucial role in determining the anticancer potency. For instance, a pyrrole ring in compound 3h led to potent activity against prostate, breast, and colon cancer cell lines.[7] Similarly, a methyl group in BIH4 showed significant cytotoxicity against MDA-MB-231 breast cancer cells.[4] Halogen substitutions, such as a 4-bromo group in the TP series, also confer anticancer activity.[9]

-

Heterocyclic Moieties: The incorporation of additional heterocyclic rings can enhance anticancer activity.

-

Mechanism of Action: Several studies suggest that these compounds can induce apoptosis. For example, compound 3h was found to increase caspase-3 activation.[7] Other analogs have been shown to target key proteins in cancer signaling, such as EGFR and Bcl-2.[6][10]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and MEK/ERK pathways, promoting cell proliferation, survival, and metastasis.[5] Inhibition of EGFR is a key strategy in cancer therapy.

Caption: Simplified EGFR signaling pathway and the inhibitory action of 1,2,4-triazole analogs.

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic proteins like Bax and Bak promote it. Many anticancer agents function by inhibiting the anti-apoptotic Bcl-2 proteins, thereby allowing apoptosis to proceed.[6][7][12]

Caption: The Bcl-2 regulated apoptotic pathway and the inhibitory role of 1,2,4-triazole analogs.

Antimicrobial Activity

1,2,4-triazole derivatives are also well-known for their antimicrobial properties. The hydrazone linkage provides an additional pharmacophore that can be tailored to enhance activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of 1,2,4-Triazole Analogs

| Compound ID | R Group on Benzylidene | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 2h | - | Various Bacteria | 0.0002-0.0033 mM | [13] |

| Various Fungi | 0.02-0.04 mM | [13] | ||

| 1,2,4-triazole-3-thiones | Various | S. aureus, E. coli, P. aeruginosa | 500-1000 | [14] |

| Ofloxacin analogs | - | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25-1 | [15] |

| Nalidixic acid analogs | Azomethine derivatives | P. aeruginosa | 16 | [15] |

Note: MIC values are presented as reported in the source; direct comparison may require unit conversion.

Key SAR observations for antimicrobial activity include:

-

Lipophilicity and Electronic Effects: The nature of the substituents on the aromatic rings influences the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with target enzymes.

-

Specific Moieties: The presence of certain functional groups can confer selectivity towards specific microbial species. For example, some analogs show potent activity against Gram-positive bacteria, while others are more effective against Gram-negative bacteria or fungi.

-

Mechanism of Action: For antifungal agents, a common mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungal cell membranes.[13] For antibacterial agents, potential mechanisms include the inhibition of enzymes like DNA gyrase.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of research in this field. Below are representative protocols for the synthesis of a Schiff base analog and for the in vitro evaluation of anticancer activity.

Synthesis of a 1-(4-(2-benzylidenehydrazinyl)benzyl)-1H-1,2,4-triazole Analog

This protocol describes a general method for the synthesis of a Schiff base derivative from 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole and a substituted benzaldehyde.

Materials:

-

1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole (1 equivalent) in ethanol.

-

Add the substituted benzaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator.

-

The purity of the synthesized compound can be checked by melting point determination and spectroscopic techniques (FT-IR, 1H-NMR, and Mass Spectrometry).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[3] After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for another 48-72 hours.[3]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion

The 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole scaffold is a promising platform for the development of novel therapeutic agents. The ease of synthesis of its hydrazone analogs allows for the creation of a diverse library of compounds with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the benzylidene moiety and the incorporation of various substituents can significantly impact the anticancer and antimicrobial potency of these compounds. Further research focusing on the optimization of these analogs, guided by the SAR principles outlined herein, holds the potential to yield new drug candidates with improved efficacy and selectivity. The detailed experimental protocols provided will aid researchers in the synthesis and evaluation of these promising compounds.

References

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 12. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Versatile Precursor: A Technical Guide to 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole in Heterocyclic Synthesis

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the synthetic utility of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole as a key building block for a diverse range of heterocyclic compounds. This document provides in-depth experimental protocols, quantitative data, and visual workflows to facilitate the exploration of novel chemical entities with potential therapeutic applications.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs exhibiting antimicrobial, antifungal, and anticancer properties. The title compound, 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole, serves as a versatile precursor, possessing a reactive hydrazinyl group that can be readily transformed into various heterocyclic systems. This guide focuses on its application in the synthesis of two major classes of bioactive molecules: Schiff bases and pyrazoles.

Synthesis of Schiff Bases

The condensation of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole with a variety of substituted aldehydes provides a straightforward and efficient route to a library of Schiff bases. These compounds are of significant interest due to their well-documented antimicrobial and anticancer activities.

General Experimental Protocol for Schiff Base Synthesis

A solution of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole (1 mmol) in a suitable solvent such as ethanol or methanol is treated with a substituted aldehyde (1 mmol). A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for a period of 2 to 8 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization to afford the desired Schiff base.

Experimental Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases.

Characterization Data of Representative Schiff Bases

The following table summarizes the expected characterization data for Schiff bases derived from 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole, based on analogous compounds reported in the literature.[1][2]

| Compound ID | R-Group (from R-CHO) | Molecular Formula | M.P. (°C) | Yield (%) | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) N=CH |

| SB-1 | Phenyl | C₁₆H₁₅N₅ | 170-172 | 85-90 | 1600-1620 | 8.2-8.5 (s, 1H) |

| SB-2 | 4-Chlorophenyl | C₁₆H₁₄ClN₅ | 185-187 | 88-92 | 1605-1625 | 8.3-8.6 (s, 1H) |

| SB-3 | 4-Nitrophenyl | C₁₆H₁₄N₆O₂ | 210-212 | 90-95 | 1595-1615 | 8.4-8.7 (s, 1H) |

| SB-4 | 4-Methoxyphenyl | C₁₇H₁₇N₅O | 165-167 | 82-88 | 1600-1620 | 8.1-8.4 (s, 1H) |

Synthesis of Pyrazole Derivatives

The reaction of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a reliable method for the synthesis of pyrazole-containing molecules. These heterocyclic hybrids are of particular interest in drug discovery for their diverse pharmacological activities.

General Experimental Protocol for Pyrazole Synthesis

To a solution of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole (1 mmol) in glacial acetic acid or ethanol, a 1,3-dicarbonyl compound (1 mmol) is added. The reaction mixture is heated to reflux for 4 to 10 hours and the progress is monitored by TLC. After completion, the mixture is cooled and poured into ice-water. The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent to yield the pyrazole derivative.

Experimental Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of pyrazoles.

Characterization Data of Representative Pyrazole Derivatives

The following table outlines the anticipated characterization data for pyrazole derivatives synthesized from 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole.

| Compound ID | Dicarbonyl Reactant | Molecular Formula | M.P. (°C) | Yield (%) | ¹H NMR (δ ppm) Pyrazole-H |

| PZ-1 | Acetylacetone | C₁₄H₁₅N₅ | 155-157 | 80-85 | 5.9-6.1 (s, 1H) |

| PZ-2 | Ethyl Acetoacetate | C₁₄H₁₃N₅O | 190-192 | 75-80 | 5.8-6.0 (s, 1H) |

Biological Activities of Derived Heterocycles

Derivatives of 1,2,4-triazole, particularly Schiff bases and pyrazoles, are renowned for their broad spectrum of biological activities. While specific data for derivatives of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole is an emerging area of research, analogous compounds have demonstrated significant potential.

Antimicrobial Activity

Schiff bases derived from 1,2,4-triazole moieties have shown promising activity against a range of bacterial and fungal strains.[1][3] The mode of action is often attributed to the inhibition of essential microbial enzymes. The table below presents a summary of reported Minimum Inhibitory Concentration (MIC) values for structurally related compounds.

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Triazole Schiff Base | S. aureus | 1.95 - 62.5 | [1] |

| Triazole Schiff Base | E. coli | 3.9 - 125 | [3] |

| Triazole Schiff Base | C. albicans | 0.97 - 31.2 | [3] |

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[4][5] The mechanism of action can vary, with some compounds acting as enzyme inhibitors (e.g., kinase inhibitors) or disrupting microtubule formation. The table below summarizes reported IC₅₀ values for analogous triazole derivatives.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Triazole Derivative | MCF-7 (Breast) | 5.2 - 25.1 | [5] |

| Triazole Derivative | HCT-116 (Colon) | 3.8 - 18.4 | [5] |

| Triazole Derivative | A549 (Lung) | 7.1 - 32.6 | [4] |

Potential Signaling Pathways

The biological activity of 1,2,4-triazole derivatives is often linked to their ability to interact with specific cellular targets. For instance, in cancer, some triazole compounds have been shown to inhibit tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.

Simplified Tyrosine Kinase Inhibition Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly Schiff bases and pyrazoles. The straightforward synthetic protocols and the inherent biological potential of the resulting molecules make this an attractive starting point for drug discovery and development programs. This guide provides a foundational framework for researchers to explore the rich chemistry of this precursor and to develop novel compounds with potential therapeutic value. Further investigation into the specific biological activities and mechanisms of action of derivatives from this precursor is warranted.

References

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of the 1,2,4-triazole moiety. This technical guide aims to provide a comprehensive overview of its spectroscopic data (NMR, IR, Mass) and a detailed experimental protocol for its synthesis. However, a thorough search of scientific literature, chemical databases, and patent filings reveals a significant lack of publicly available, experimentally determined spectroscopic data and a specific, reproducible synthesis protocol for this particular compound.

While general properties can be inferred from related structures and predictive models, the absence of concrete experimental data precludes the detailed analysis and visualization requested. This document will, therefore, summarize the available information and provide a general methodological framework for the synthesis and characterization of similar compounds, which can be adapted for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole upon successful synthesis and data acquisition.

Chemical Identity and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₅ | PubChem |

| Molecular Weight | 189.22 g/mol | PubChem |

| IUPAC Name | [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | PubChem |

| CAS Number | 144035-22-3 | ChemicalBook[1] |

| Predicted Boiling Point | 443.7±55.0 °C | ChemicalBook[2] |

| Predicted Density | 1.33±0.1 g/cm³ | ChemicalBook[2] |

Spectroscopic Data (General Characteristics)

Due to the lack of specific experimental spectra for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, this section will describe the expected spectroscopic features based on the analysis of its structural components and data from analogous 1,2,4-triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group, the triazole ring, and the hydrazinyl moiety.

-

Aromatic Protons: The protons on the para-substituted benzene ring will likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm).

-

Benzyl CH₂ Protons: A singlet for the methylene protons connecting the benzyl ring to the triazole nitrogen is expected, likely in the range of δ 5.0-5.5 ppm.

-

Triazole Protons: The protons on the 1,2,4-triazole ring will appear as singlets, typically in the δ 8.0-9.0 ppm region.

-

Hydrazinyl Protons: The protons of the -NH and -NH₂ groups will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring will be present in the aromatic region (δ 110-160 ppm).

-

Benzyl CH₂ Carbon: The methylene carbon signal is expected around δ 50-60 ppm.

-

Triazole Carbons: The carbon atoms of the triazole ring will have characteristic shifts, typically in the range of δ 140-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazinyl group.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=N and C=C Stretching: Aromatic C=C and triazole C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

N-N Stretching: This vibration is often weak and can be difficult to assign but may appear in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.22 m/z). Fragmentation patterns would likely involve the cleavage of the benzyl-triazole bond, loss of the hydrazinyl group, and fragmentation of the triazole ring.

Experimental Protocols: A General Approach

As a specific, validated synthesis protocol for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is not available, a general synthetic strategy is proposed based on common methods for the synthesis of 1,2,4-triazole derivatives.[3][4] This would typically involve a multi-step process.

Proposed Synthesis Workflow

A plausible synthetic route could start from 4-cyanobenzyl bromide. The cyano group can be converted to a hydrazinyl group, and the benzyl bromide can be reacted with 1,2,4-triazole. The exact sequence and reaction conditions would require experimental optimization.

Caption: Proposed synthetic workflow for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.

Conclusion

While 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a compound of interest, there is a notable absence of detailed, experimentally verified spectroscopic data and a specific synthesis protocol in the public domain. The information provided in this guide is based on predicted properties and general methodologies for related compounds. For researchers and drug development professionals, this highlights the need for foundational research to synthesize and thoroughly characterize this molecule. The successful acquisition of NMR, IR, and Mass spectra would be a valuable contribution to the field, enabling further investigation into its potential applications.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and expected physicochemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its associated salts, primarily the hydrochloride and dihydrochloride forms. This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the antimigraine drug Rizatriptan. A thorough understanding of its solubility and stability is crucial for process optimization, formulation development, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).

Physicochemical Properties

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound.[1] Its structure, featuring a triazole ring and a hydrazine group, dictates its chemical reactivity and physical characteristics. The compound can exist as a free base or in various salt forms, which significantly influences its solubility and stability.[1]

Table 1: Physicochemical Data of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its Salts

| Property | 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole (Free Base) | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole Hydrochloride | 1-(4-Hydrazineylbenzyl)-1H-1,2,4-triazole Dihydrochloride |

| Molecular Formula | C₉H₁₁N₅ | C₉H₁₂ClN₅ | C₉H₁₃Cl₂N₅ |

| Molecular Weight | 189.22 g/mol [1] | 225.68 g/mol [2] | 262.14 g/mol [3] |

| Appearance | Soft-Brown Solid | White to off-white crystalline powder[4] | Light Brown Solid |

| Predicted Boiling Point | 443.7 ± 55.0 °C at 760 mmHg | 460.6°C at 760 mmHg[5] | Not Available |

| Predicted pKa | 5.15 ± 0.30 | Not Available | Not Available |

| Predicted LogP | 0.15[1] | 2.18730[5] | Not Available |

Solubility Profile

The solubility of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its salts is a critical parameter for its handling, purification, and use in subsequent synthetic steps. The salt forms, particularly the hydrochloride salts, are generally expected to have higher aqueous solubility than the free base.

Table 2: Solubility Data of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its Salts

| Solvent | 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole (Free Base) | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole Hydrochloride |

| Water | Not explicitly stated, but expected to be low. | Sparingly soluble[4][5] |

| Methanol | Slightly Soluble (with sonication) | Not explicitly stated, but likely soluble. |

| DMSO | Slightly Soluble (with sonication) | Not explicitly stated, but likely soluble. |

| Chloroform | Soluble | Not explicitly stated. |

| Dichloromethane | Soluble | Not explicitly stated. |

Note: Much of the available solubility data is qualitative. Quantitative determination via standardized protocols is highly recommended for specific applications.

Stability Profile

The stability of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is influenced by its constituent functional groups: the 1,2,4-triazole ring and the hydrazine moiety. The 1,2,4-triazole ring is generally aromatic and stable. However, the hydrazine group is susceptible to oxidation and can be reactive under certain conditions.

Forced degradation studies on Rizatriptan benzoate, a downstream product of this intermediate, provide valuable insights into its likely stability. These studies indicate that while Rizatriptan is stable under thermal and photolytic stress, it undergoes degradation in acidic, alkaline, and oxidative environments.[6][7] It is highly probable that its precursor, 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, exhibits a similar degradation profile.

Table 3: Predicted Stability of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole under Stress Conditions

| Condition | Predicted Stability | Rationale / Potential Degradation Pathway |

| Acidic (Hydrolysis) | Labile | Extensive degradation is expected. The hydrazine moiety is susceptible to acid-catalyzed reactions. A likely degradation pathway involves the cleavage of the benzyl-hydrazine bond. |

| Alkaline (Hydrolysis) | Labile | Mild to moderate degradation is anticipated. The hydrazine group can be susceptible to base-catalyzed oxidation or other reactions. |

| Oxidative (e.g., H₂O₂) | Labile | The hydrazine group is readily oxidized, which can lead to the formation of various degradation products. This is a key area of instability for this molecule. |

| Thermal (Dry Heat) | Stable | The compound is expected to be relatively stable to dry heat, based on the stability of the downstream product, Rizatriptan.[6][7] |

| Photolytic (UV/Vis Light) | Stable | The compound is predicted to be stable under photolytic stress, a characteristic also observed for Rizatriptan.[6][7] |

Experimental Protocols

To obtain quantitative and reliable data for the solubility and stability of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its salts, standardized experimental protocols are necessary. The following sections outline recommended methodologies.

Kinetic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the kinetic solubility of the target compound in various solvents.

Methodology:

-

Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable organic solvent, such as DMSO, at a high concentration (e.g., 10 mg/mL).

-

Sample Preparation: A small aliquot of the stock solution is added to a known volume of the test solvent (e.g., water, phosphate buffer at various pH values) in a sealed vial. This is typically done in triplicate.

-

Equilibration: The vials are agitated in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 hours) to allow the system to reach equilibrium.

-

Separation of Undissolved Solid: The samples are filtered through a 0.45 µm filter or centrifuged at high speed to separate any undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, against a standard curve.

Caption: Workflow for Kinetic Solubility Determination.

Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of the compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in appropriate solvents (e.g., water, methanol). For the free base, co-solvents may be necessary.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C) for a specified time.

-

Alkaline Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60 °C) for a specified time.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-